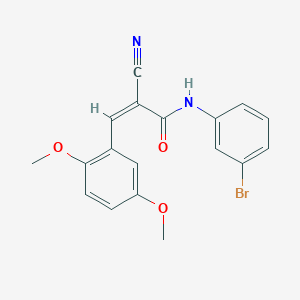
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide, also known as Bromo-DMAA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound is a derivative of 1,3-dimethylamylamine (DMAA), which is a stimulant drug that has been banned in many countries due to its potential health risks. However, Bromo-DMAA has shown promise as a research tool due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. This increase in neurotransmitter levels can lead to increased energy and focus, which is why this compound has been studied as a potential stimulant drug.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which is consistent with its potential use as a stimulant drug. Additionally, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased energy and focus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide in laboratory experiments is its unique properties and potential applications. It has been shown to have stimulant properties, which could be useful in studying neurological disorders or as a potential treatment for Parkinson's disease. However, one limitation of using this compound in laboratory experiments is its potential health risks. While it has been studied as a safer alternative to DMAA, there is still limited information on its long-term effects.
Orientations Futures
There are a number of future directions for research involving N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide. One potential area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further studies could be conducted to better understand its mechanism of action and potential health risks. Finally, this compound could be studied as a potential stimulant drug, with a focus on its safety and efficacy compared to other stimulants currently on the market.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide involves the reaction of 3-bromobenzaldehyde with 2,5-dimethoxyphenylacetonitrile to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, this compound. The synthesis of this compound has been well-documented in the scientific literature and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been studied for its potential use as a research tool in a variety of scientific fields. One area of interest is its potential as a stimulant drug, similar to DMAA. However, due to the potential health risks associated with DMAA, this compound has been studied as a safer alternative. Additionally, this compound has shown promise as a potential treatment for neurological disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-6-7-17(24-2)12(9-16)8-13(11-20)18(22)21-15-5-3-4-14(19)10-15/h3-10H,1-2H3,(H,21,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFVBHPDRYPBKD-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)
![3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B6125676.png)

![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6125687.png)
![3-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6125690.png)
![(3-(3-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6125698.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6125701.png)
![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)

![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)